molecular formula C45H50N2O5S B12422682 ICG-carboxylic acid

ICG-carboxylic acid

Cat. No.: B12422682
M. Wt: 731.0 g/mol
InChI Key: HIBVKROMGIHYKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ICG-carboxylic acid can be synthesized through the reaction of indocyanine green with carboxylic acid derivatives. The process involves the use of specific reagents and conditions to achieve the desired product. Common methods include the use of acyl chlorides, anhydrides, and esters with amines . These reactions often require catalysts and specific temperature conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for medical and research applications .

Chemical Reactions Analysis

Types of Reactions

ICG-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ICG-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

ICG-carboxylic acid exerts its effects through its ability to absorb near-infrared light and release heat within dyed tissues. This property makes it highly effective for imaging applications, as it allows for deep tissue penetration and high-resolution imaging. The compound binds tightly to plasma proteins and is taken up by hepatic parenchymal cells, where it is secreted into the bile .

Comparison with Similar Compounds

ICG-carboxylic acid is unique in its high fluorescence intensity, stability, and biocompatibility. Similar compounds include:

This compound stands out due to its specific absorption peak at 800 nm and its ability to release heat within dyed tissues, making it highly effective for medical diagnostics and research applications .

Properties

Molecular Formula

C45H50N2O5S

Molecular Weight

731.0 g/mol

IUPAC Name

6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate

InChI

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52)

InChI Key

HIBVKROMGIHYKL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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